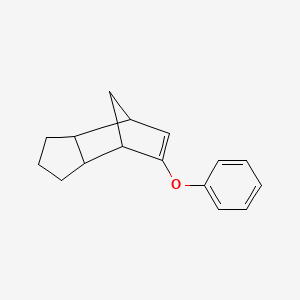
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is a complex organic compound with a unique structure that includes a hexahydroindenyl group and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether typically involves the following steps:
Formation of the Hexahydroindenyl Group: This can be achieved through the hydrogenation of indene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Etherification: The phenyl ether moiety can be introduced by reacting the hexahydroindenyl compound with phenol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,7,7a-Hexahydro-1H-isoindole: Similar in structure but lacks the phenyl ether moiety.
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one: Contains a ketone group instead of an ether linkage.
Uniqueness
2,3,3a,4,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl phenyl ether is unique due to the presence of both the hexahydroindenyl group and the phenyl ether moiety, which confer distinct chemical and physical properties
Properties
CAS No. |
7143-54-6 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
8-phenoxytricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C16H18O/c1-2-5-12(6-3-1)17-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-3,5-6,10-11,13-15H,4,7-9H2 |
InChI Key |
NYMHXOYFUFISIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

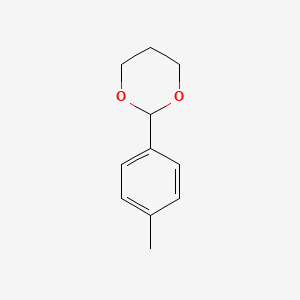

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
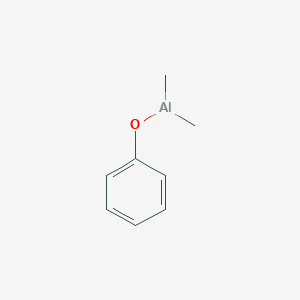
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
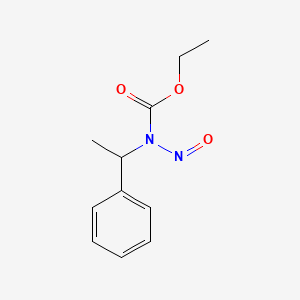
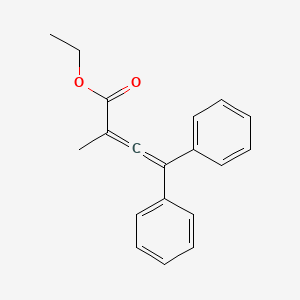
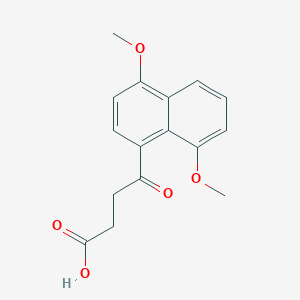
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)

